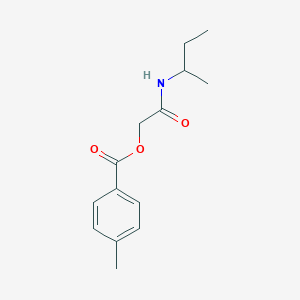

2-(Butan-2-ylamino)-2-oxoethyl 4-methylbenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound involves several steps. Notably, it can be prepared by reacting 4-methylbenzoic acid with butan-2-amine (also known as sec-butylamine) in the presence of an appropriate coupling agent (such as dicyclohexylcarbodiimide , DCC ) and a catalyst (e.g., N,N-dimethylaminopyridine , DMAP ). The resulting intermediate can then undergo acylation with oxalyl chloride to form the oxoethyl ester. Detailed synthetic pathways and optimization strategies are documented in the literature .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

Studies have shown that compounds with similar structures to "2-(Butan-2-ylamino)-2-oxoethyl 4-methylbenzoate" are utilized in the synthesis of complex molecules. For instance, the synthesis of unsaturated α-acyloxybenzothiazoleamides via the Passerini three-component reaction demonstrates the chemical reactivity and versatility of related compounds in producing pharmaceutical intermediates with good yields (Sheikholeslami-Farahani & Shahvelayati, 2013).

Antiviral and Anticancer Properties

Some derivatives have shown potential in antiviral and anticancer applications. For example, (quinazolin-4-ylamino)methyl-phosphonates synthesized through microwave irradiation displayed weak to good anti-Tobacco mosaic virus (TMV) activity, indicating their potential as antiviral agents (Luo et al., 2012). Additionally, 4-thiazolidinones containing the benzothiazole moiety have been evaluated for their anticancer activity, with some compounds showing promising results against various cancer cell lines (Havrylyuk et al., 2010).

Drug Delivery and Pharmaceutical Applications

Modifications of related compounds have been explored for enhancing drug delivery mechanisms. For instance, methylated N-(4-N,N-Dimethylaminobenzyl) chitosan, a novel chitosan derivative, has been studied for its ability to enhance paracellular permeability across intestinal epithelial cells, indicating its potential as an absorption enhancer in pharmaceutical formulations (Kowapradit et al., 2008).

Environmental Science and Water Treatment

The occurrence and fate of parabens, which share a functional group with "this compound," in aquatic environments have been extensively studied. These studies provide insights into the environmental impact, degradation, and treatment of chemicals with similar structures, highlighting their presence in surface water, sediments, and the effectiveness of wastewater treatment processes in removing these contaminants (Haman et al., 2015).

Propiedades

IUPAC Name |

[2-(butan-2-ylamino)-2-oxoethyl] 4-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-4-11(3)15-13(16)9-18-14(17)12-7-5-10(2)6-8-12/h5-8,11H,4,9H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYWSNOYNXMRZMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)COC(=O)C1=CC=C(C=C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2-(Indolin-1-yl)-2-oxoethyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2916828.png)

![ethyl 3-{2-[(E)-[(dimethylamino)methylidene]amino]-1,3-thiazol-5-yl}-3-oxopropanoate](/img/structure/B2916831.png)

![3-fluoro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2916832.png)

![2-[(6-methylpyridazin-3-yl)oxy]-2,3-dihydro-1H-inden-1-amine](/img/structure/B2916836.png)

![3-Methyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2916837.png)

![8-chloro-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2916838.png)